molecular formula C10H20N2O3 B153220 Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 301673-16-5

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No. B153220
CAS RN: 301673-16-5
M. Wt: 216.28 g/mol
InChI Key: NSILYQWHARROMG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (TBHMP) is a versatile organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a white, crystalline solid that can be synthesized from a variety of starting materials, including piperazine, tert-butyl alcohol, and carbon dioxide. TBHMP has been used in a number of scientific research applications, such as drug design, enzyme inhibitors, and biocatalysis. It has also been shown to have biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been synthesized and characterized through various methods such as LCMS, NMR, IR, and X-ray diffraction. These studies provide valuable insights into the molecular structure and properties of these compounds (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Some derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic activities. These studies contribute to understanding the potential medical applications of these compounds (Kulkarni et al., 2016).

Anticorrosive Properties

  • Research has also been conducted on the anticorrosive behavior of certain derivatives, particularly for their effectiveness in protecting steel surfaces in corrosive environments (Praveen et al., 2021).

Crystal Structure Analysis

  • Studies have focused on the crystal structure of these compounds, providing valuable information on their molecular conformation and potential applications in material science and drug development (Anthal et al., 2018).

Synthesis of Biological Active Compounds

  • Some research has been aimed at synthesizing intermediates for biologically active compounds, showcasing the compound's significance in pharmaceutical research (Kong et al., 2016).

Application in Catalysis

  • The compound has been used in Knoevenagel condensation reactions, indicating its potential use in synthetic organic chemistry (Yang et al., 2004).

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate are currently unknown . The compound could potentially be involved in a variety of biochemical processes due to its complex structure.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets . .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILYQWHARROMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625338
Record name tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

301673-16-5
Record name tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-Boc-2-hydroxymethylpiperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydroxide (5.42 g) was added to a solution of 2-hydroxymethylpiperazine-1,4-dicarboxylic acid di-tert-butyl ester (10.87 g) in ethanol (300 ml), and the reaction mixture was heated to reflux for 16 hours. The solvent was removed by distillation at reduced pressure, and the residue was dissolved in ethyl acetate (400 ml) and water (50 ml). After the organic layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation at reduced pressure to give 8.46 g of the title compound.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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